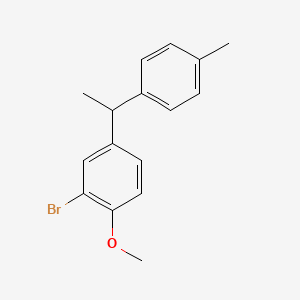
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methoxy group, and a p-tolyl ethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a bromination reaction. The Friedel-Crafts acylation introduces the p-tolyl ethyl group onto the benzene ring, and subsequent bromination introduces the bromine atom at the desired position .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide or thiolates.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-methoxy-4-(1-phenylethyl)benzene: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Bromo-1-methoxy-4-(1-(m-tolyl)ethyl)benzene: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
2-Bromo-1-methoxy-4-(1-(o-tolyl)ethyl)benzene: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the p-tolyl group can enhance its stability and provide specific steric and electronic effects that differentiate it from similar compounds .
Propiedades
Fórmula molecular |
C16H17BrO |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
2-bromo-1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H17BrO/c1-11-4-6-13(7-5-11)12(2)14-8-9-16(18-3)15(17)10-14/h4-10,12H,1-3H3 |
Clave InChI |
JWYFXDZZNQWGKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


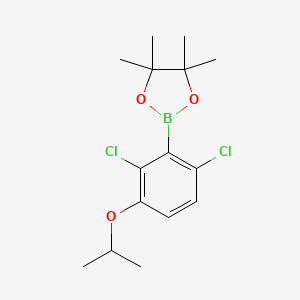
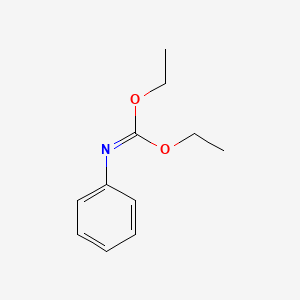
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
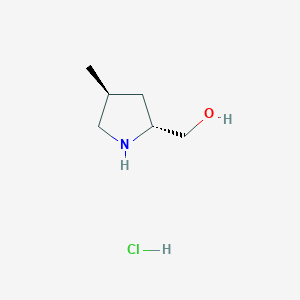
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)
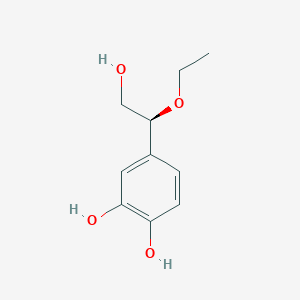
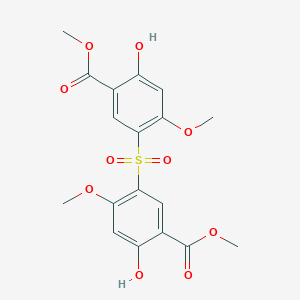
![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
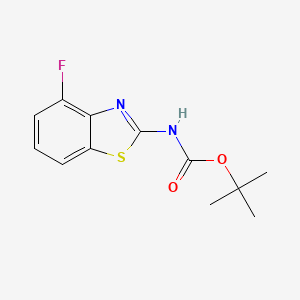
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)

![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
